MNP-Gal

Descripción general

Descripción

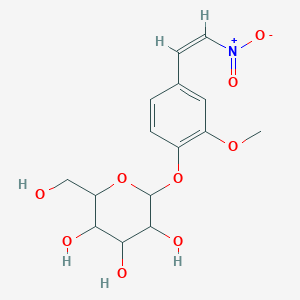

MNP-Gal is a useful research compound. Its molecular formula is C15H19NO9 and its molecular weight is 357.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality MNP-Gal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MNP-Gal including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Targeting, Cell Sorting, and Bioimaging

Magnetic nanoparticles (MNPs) have diverse applications in biological systems, including magnetic resonance imaging (MRI), targeted drug delivery, rapid biological separation, biosensors, and magnetic hyperthermia therapy. Their interaction with biological systems opens doors to the interdisciplinary field of "nanobioscience." The biodistribution of MNPs is influenced by their size, charge, and surface chemistry, with Fe3O4 nanoparticles, in particular, showing potential for targeting specific cells in vitro (Yoon et al., 2006).

2. Theragnostics

MNPs offer integrative therapeutic and diagnostic (theragnostic) applications, like MRI-guided cell replacement therapy or MRI-based imaging of cancer-specific gene delivery. They present new opportunities in medicine due to their simultaneous functionalization and guidance by a magnetic field. These applications, however, must consider the cytotoxic potential of nanoparticles (Shubayev et al., 2009).

3. MRI and Drug Delivery

Recent advances in nanotechnology have led to the development of MNPs with higher magnetic moments and non-fouling surfaces for applications in detecting, diagnosing, and treating malignant tumors, cardiovascular disease, and neurological disease. Through specific targeting agents and functional ligands, the applicability and efficacy of these MNPs have greatly increased (Sun et al., 2008).

4. Magnetofection and Biomedical Applications

MNPs are widely used in biomedical fields due to their unique magnetic properties. Magnetofection, a specific gene transfection method, utilizes magnetic particles for gene binding, cellular uptake, endosomal escape, intracellular trafficking, and in vivo targeting. This method has synergistic biomedical applications, including MRI, magnetic mediated hyperthermia (MMH), Fenton reaction, and autophagy (Bi et al., 2020).

5. Electrochemical Sensors in Pharmaceutical and Biomedical Applications

MNPs have revolutionized pharmaceutical and biomedical applications, particularly in diagnostics, drug and gene delivery, in vivo imaging, magnetic separation, and hyperthermia therapy. Their integration in electrochemical sensors has garnered attention due to high sensitivity and stability, offering new perspectives in pharmaceutical and biomedical research (Mollarasouli et al., 2021).

6. Cancer Therapy

MNPs are increasingly used in cancer treatments. They can be bonded to chemotherapeutic drugs, nucleic acids, antibodies, or radionuclide substances, and guided under an external magnetic field. This allows for targeted therapies with minimal side effects, offering promising results in experimental studies and increasing life expectancy in patients with drug-resistant cancers (Păltânea et al., 2021).

7. Bone Regeneration

Novel strategies using MNPs and magnetic fields have been developed to enhance bone tissue engineering. These methods include magnetic-cell strategies (cell labeling, targeting, patterning, and gene modifications) and magnetic composite scaffolds, which have shown significant improvements in osteogenic differentiation, angiogenesis, and bone regeneration compared to controls (Xia et al., 2018).

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHYYNTWHBRKNT-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MNP-Gal | |

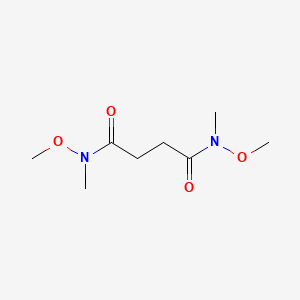

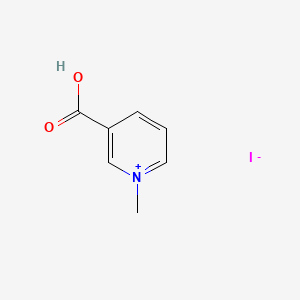

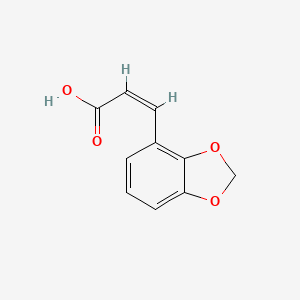

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl-[2-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]ethyl]azanium;chloride](/img/structure/B7803908.png)

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B7803940.png)